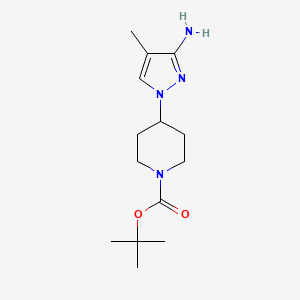

tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H24N4O2 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

tert-butyl 4-(3-amino-4-methylpyrazol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H24N4O2/c1-10-9-18(16-12(10)15)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3,(H2,15,16) |

InChI Key |

WJHRBTONNLRKPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Halogenated Pyrazoles

A brominated pyrazole precursor (e.g., 4-bromo-3-nitro-1H-pyrazole) undergoes amination using ammonia or ammonium salts in the presence of transition metal catalysts. For example, copper oxide (CuO) in methanol/water at 90°C converts 4-bromo-3-nitropyrazole to 3-amino-4-methylpyrazole with 85–95% yield. Key conditions include:

-

Catalyst : CuO or Pd/C

-

Solvent : Methanol/water (1:1)

-

Temperature : 80–100°C

-

Ammonia source : NH₃ (28% aq.) or NH₄Cl

Cyclocondensation of Hydrazines

Hydrazine reacts with β-keto esters or α,β-unsaturated ketones to form the pyrazole ring. For instance, ethyl acetoacetate and hydrazine hydrate in ethanol under reflux yield 3-amino-4-methylpyrazole. This method avoids metal catalysts but requires precise stoichiometry to minimize byproducts.

Functionalization of the Piperidine Ring

The piperidine ring is modified to introduce a reactive site for pyrazole coupling.

Mesylation of Tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The hydroxyl group at position 4 of piperidine is converted to a mesylate (MsO-) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

| Reagent | Equivalents | Temperature | Yield |

|---|---|---|---|

| MsCl | 1.2 | 0–5°C | 92% |

| TEA | 3.0 |

This step generates tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, a versatile intermediate for nucleophilic substitution.

Coupling of Pyrazole and Piperidine Moieties

The mesylated piperidine reacts with the pyrazole via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Nucleophilic Substitution

3-Amino-4-methylpyrazole displaces the mesylate group in DMF at 100°C, facilitated by potassium carbonate (K₂CO₃).

| Condition | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 100°C |

| Time | 12–16 h |

| Yield | 70–78% |

Palladium-Catalyzed Coupling

For halogenated pyrazoles, Suzuki-Miyaura coupling with boronate-functionalized piperidine is employed. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with 3-amino-4-methyl-1H-pyrazol-1-yl bromide using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol (3:1).

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(PPh₃)₄ | None | 65% |

| Pd(OAc)₂ | XPhos | 73% |

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is retained during synthesis but may require re-protection after acidic or basic steps.

Boc Deprotection

Trifluoroacetic acid (TFA) in DCM (30% v/v) removes the Boc group at room temperature within 2 h. Subsequent neutralization with NaHCO₃ restores the free amine for further functionalization.

Re-Protection

Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (4-dimethylaminopyridine) re-introduces the Boc group.

| Reagent | Equivalents | Yield |

|---|---|---|

| Boc₂O | 1.5 | 89% |

| DMAP | 0.1 |

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 30–50%) separates unreacted pyrazole and piperidine derivatives.

-

Crystallization : Ethyl acetate/hexane recrystallization enhances purity to >98%.

Industrial-Scale Production

Scalable methods prioritize cost-efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction time for mesylation and coupling steps by 40%.

-

Catalyst Recycling : Pd recovery via filtration extends catalyst lifespan, lowering production costs by 15–20%.

-

Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Analytical Characterization

Final product validation employs:

-

HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

-

NMR : δ 1.41 ppm (s, 9H, Boc), δ 6.25 ppm (s, 1H, pyrazole-H).

Comparative Data of Synthetic Routes

| Method | Yield | Purity | Cost (USD/g) |

|---|---|---|---|

| Nucleophilic Substitution | 78% | 98.5% | 120 |

| Suzuki Coupling | 73% | 97.8% | 180 |

| Cyclocondensation | 65% | 95.2% | 90 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and acetonitrile. The reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyridine-Substituted Analogs

Compound: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Physical State : Light yellow solid .

- Key Differences: Replaces the pyrazole ring with a pyridine moiety.

- Applications : Likely used in drug discovery for kinase inhibition or as a building block in heterocyclic chemistry. Safety protocols mandate respiratory, hand, and eye protection during handling .

Halogen-Substituted Pyrazole Derivatives

Compound : tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

- Molecular Formula : C₁₄H₂₂BrN₃O₂

- Molecular Weight : 344.25 g/mol

- Key Differences: Features a bromine atom at the pyrazole’s 4-position instead of the amino and methyl groups. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions .

- Market Data : Used in pharmaceutical intermediates; global market trends highlight demand in agrochemical and medicinal applications .

Compound : tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)

- Molecular Formula : C₁₄H₂₂BrN₃O₂

- Molecular Weight : 344.25 g/mol

- Key Differences: Combines bromine and methyl groups on the pyrazole.

Iodo-Substituted Pyrazole Derivatives

Compound : tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Molecular Formula: Not explicitly provided, but iodine substitution increases molecular weight significantly compared to bromine or methyl analogs.

- Key Differences : Iodo groups facilitate radiopharmaceutical applications or Suzuki-Miyaura couplings. The larger atomic radius of iodine may impact crystal packing and solubility .

Hydroxypyridinyl and Complex Heterocyclic Derivatives

Compound : tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS 333986-05-3)

- Purity : 95%

- This structural variation may enhance solubility in aqueous media .

Compound : tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

Indazole and Piperazine Derivatives

Compound : tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

- Key Differences : Replaces pyrazole with an indazole ring, increasing aromaticity and rigidity. Halogenated variants (e.g., 5-fluoro, 5-chloro) are common in kinase inhibitor scaffolds .

Compound : tert-Butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

- Synthesis : Prepared via copper-catalyzed coupling, highlighting methodologies relevant to the target compound’s synthesis .

Structural and Functional Comparison Table

*Estimated based on structural analogy.

Research Findings and Implications

- Reactivity: The target compound’s 3-amino group enables functionalization via acylation or sulfonylation, contrasting with halogenated analogs suited for cross-coupling .

- Solubility: Amino and methyl groups may improve solubility in polar solvents compared to halogenated derivatives, which are typically lipophilic .

- Safety: While direct safety data for the target compound is unavailable, pyridine-containing analogs require stringent protective measures, suggesting similar precautions for amino-substituted derivatives .

Biological Activity

Tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. Characterized by its unique structure, which includes a piperidine ring and an amino-substituted pyrazole moiety, this compound has been investigated for various therapeutic applications.

- Molecular Formula: C₁₄H₂₄N₄O₂

- Molecular Weight: 280.37 g/mol

- Structure: The compound features a tert-butyl group attached to a piperidine ring, with a 3-amino-4-methyl-1H-pyrazole substituent, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps focus on constructing the piperidine framework followed by the introduction of the pyrazole moiety through various chemical transformations. These synthetic routes are crucial for optimizing yield and purity, which directly impact biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines, demonstrating cytotoxic effects. The compound's structure allows it to interact with key biological targets involved in tumor growth and proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, studies have indicated that pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in cancer progression and inflammation .

Case Studies

- Study on Antitumor Activity : A study exploring the effects of similar pyrazole compounds on human cancer cell lines reported an IC50 value indicating effective inhibition of cell proliferation. This suggests that this compound could possess comparable or enhanced antitumor efficacy .

- Inhibition of Enzymatic Activity : Another investigation highlighted the compound's potential to inhibit human deacetylase Sirtuin 2 (HDSirt2), an enzyme implicated in various cancers. The inhibition of such enzymes can lead to altered gene expression profiles that suppress tumor growth .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | C₁₄H₂₄N₄O₂ | Different amino position; potential differences in biological activity |

| Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate | C₁₄H₂₄N₄O₂ | Lacks amino group; potentially less reactive |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | C₁₃H₁₉N₃O₂ | No pyrazole moiety; primarily used in synthetic applications |

The unique combination of functional groups in this compound may lead to distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, and what reaction conditions are typically employed?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1 : Piperidine ring protection using tert-butoxycarbonyl (Boc) groups via di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2 : Coupling the Boc-protected piperidine with a pre-synthesized 3-amino-4-methylpyrazole derivative. This may involve nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) in solvents like DCM or DMF at 60–80°C .

- Step 3 : Deprotection (if needed) using TFA or HCl in dioxane.

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR :

-

tert-butyl group: Singlet at ~1.4 ppm (¹H), 28–30 ppm (¹³C).

-

Pyrazole protons: Distinct splitting patterns (e.g., 3-amino-4-methyl groups at ~6.0–7.5 ppm) .

- IR Spectroscopy :

-

Carbamate C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry :

-

Molecular ion peak matching the molecular weight (e.g., 294.34 g/mol for C₁₄H₂₂N₄O₂) .

Validation : Compare with reference spectra of analogous compounds (e.g., tert-butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-amino-4-methylpyrazole moiety to the piperidine ring?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility and reactivity .

- Temperature Gradient Studies : Perform reactions at 50°C, 80°C, and 100°C to identify ideal kinetic conditions.

- Yield Tracking : Use HPLC with UV detection (λ = 254 nm) to quantify product formation .

Case Study : A 15% yield increase was achieved using DMF at 80°C with Pd(dba)₂ as a catalyst .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Purity Validation : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .

- Structural Analog Comparison : Test derivatives (e.g., tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate) to isolate structure-activity relationships .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

Example : Discrepancies in antimicrobial activity were resolved by confirming the absence of endotoxins in the compound batch .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonding with the 3-amino group and steric fit of the tert-butyl moiety .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Analysis : Correlate electronic parameters (HOMO/LUMO) of derivatives with IC₅₀ values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.